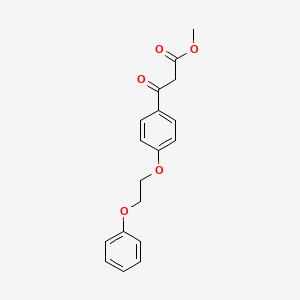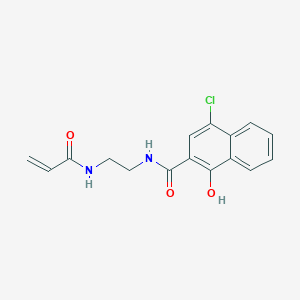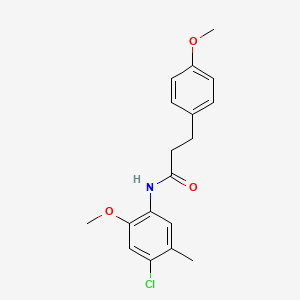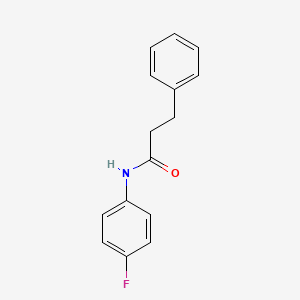
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.34 g/mol . This compound is known for its unique structure, which includes a benzoylacetate group linked to a phenoxyethoxy moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate typically involves the reaction of 4-(2-Phenoxyethoxy)benzoic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(Dodecyloxy)Benzoylacetate
- Methyl 4-(Hexadecyloxy)Benzoylacetate
- Methyl 2-(Hexadecyloxy)Benzoylacetate
- 2-Methoxyethyl 4-(Hexadecyloxy)Benzoylacetate
- Ethyl 4-(Pentadecyloxy)Benzoylacetate
Uniqueness
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is unique due to its phenoxyethoxy moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications .
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
methyl 3-oxo-3-[4-(2-phenoxyethoxy)phenyl]propanoate |
InChI |
InChI=1S/C18H18O5/c1-21-18(20)13-17(19)14-7-9-16(10-8-14)23-12-11-22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
Clave InChI |
PHNVOERBVCCQRP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)









![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)



